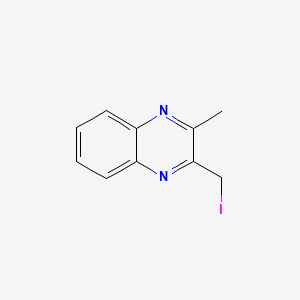

Quinoxaline, 2-(iodomethyl)-3-methyl-

説明

Quinoxaline, 2-(iodomethyl)-3-methyl-, is a halogenated quinoxaline derivative characterized by a methyl group at position 3 and an iodomethyl substituent at position 2. Quinoxalines are nitrogen-containing heterocycles with a broad spectrum of applications, including anticancer, antimicrobial, and pesticidal activities, driven by their ability to interact with biological targets such as enzymes and DNA .

特性

CAS番号 |

32601-96-0 |

|---|---|

分子式 |

C10H9IN2 |

分子量 |

284.10 g/mol |

IUPAC名 |

2-(iodomethyl)-3-methylquinoxaline |

InChI |

InChI=1S/C10H9IN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 |

InChIキー |

JTVWAQGOEUPFQG-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2N=C1CI |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 2-(iodomethyl)-3-methyl- typically involves the iodination of a quinoxaline precursor. One common method is the reaction of 2-methyl-3-(chloromethyl)quinoxaline with sodium iodide in the presence of acetone. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with an iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

Quinoxaline, 2-(iodomethyl)-3-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a quinoxaline derivative with an amine group, while coupling reactions can produce more complex heterocyclic compounds.

科学的研究の応用

Quinoxaline, 2-(iodomethyl)-3-methyl- has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of Quinoxaline, 2-(iodomethyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.

類似化合物との比較

Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects : Chlorine (2-Cl) and iodine (2-I) substituents differ in electronegativity and van der Waals radii, influencing reactivity. Iodine’s larger size may enhance interactions with hydrophobic protein pockets but reduce metabolic stability compared to chlorine .

- Functional Group Diversity: Propenoyl and phenoxy groups introduce conjugation or aromaticity, enabling π-π stacking with biological targets, whereas iodomethyl adds steric bulk .

Q & A

Q. What are the optimal synthetic routes for preparing Quinoxaline, 2-(iodomethyl)-3-methyl-?

The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Condensation of substituted o-phenylenediamine derivatives with iodinated ketones or aldehydes to form the quinoxaline core.

- Step 2 : Functionalization via nucleophilic substitution (e.g., introducing the iodomethyl group).

- Step 3 : Purification using column chromatography or recrystallization in solvents like ethanol or acetone . Reaction conditions (temperature, catalyst, solvent polarity) significantly impact yield. For example, using Gaussian frozen wax eutectic reagents may enhance regioselectivity .

Q. How can spectroscopic techniques characterize Quinoxaline, 2-(iodomethyl)-3-methyl-?

- NMR : H and C NMR confirm substitution patterns (e.g., iodomethyl protons at δ 4.1–4.5 ppm) and aromatic protons in the quinoxaline ring (δ 7.2–8.3 ppm).

- IR : Absorbances at 650–750 cm (C-I stretch) and 1500–1600 cm (C=N quinoxaline ring) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with the molecular formula (CHIN) and confirm isotopic patterns for iodine .

Q. What are the solubility properties and safety protocols for handling this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Ethanol or acetone is recommended for recrystallization .

- Safety : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood. Dispose via halogenated waste protocols due to iodine content .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pesticidal or anti-proliferative activity?

- Substitution Patterns : Electron-withdrawing groups (e.g., iodine) at the 2-position enhance bioactivity by increasing electrophilicity. Methyl groups at the 3-position improve membrane permeability .

- Computational Insights : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like protoporphyrinogen oxidase (PPO) for herbicides or adenosine receptors (A/A) for anticancer activity .

- Case Study : Derivatives with allyl or cyano groups showed 2–3x higher fungicidal activity against Colletotrichum spp. compared to unsubstituted analogs .

Q. How to resolve contradictions in bioactivity data across studies (e.g., pesticidal vs. anticancer effects)?

- Statistical Analysis : Use ANOVA to compare bioassays under standardized conditions (e.g., fixed concentrations, solvent controls).

- Mechanistic Studies : Probe mode of action via enzyme inhibition assays (e.g., PPO activity for herbicides) or receptor-binding assays (e.g., adenosine receptor antagonism) .

- Contextual Factors : Bioactivity may vary with test organisms (e.g., plant pathogens vs. human cell lines) or assay endpoints (e.g., IC vs. LC) .

Q. What computational methods predict interactions between Quinoxaline derivatives and biological targets?

- Molecular Docking : Use tools like Schrödinger Suite or GROMACS to model ligand-receptor binding. For example, docking into PPO’s active site reveals steric and electronic complementarity with iodomethyl groups .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Higher electrophilicity index (ω) correlates with herbicidal potency .

- 3D Database Mining : Query the Cambridge Structural Database (CSD) for bioactive quinoxaline scaffolds to optimize substituent placement .

Q. How to analyze the mode of action for protoporphyrinogen oxidase (PPO) inhibition in herbicidal activity?

- Enzyme Assays : Measure PPO activity in plant chloroplasts using spectrophotometry (decrease in protoporphyrin IX accumulation at λ = 400–420 nm) .

- Inhibitor Kinetics : Determine K values via Lineweaver-Burk plots. Competitive inhibition suggests direct binding to the enzyme’s substrate pocket .

- In Silico Validation : Overlay the compound’s structure with known PPO inhibitors (e.g., acifluorfen) to identify conserved binding motifs .

Methodological Guidelines

- Experimental Design : Include positive/negative controls (e.g., commercial herbicides for pesticidal assays) and triplicate replicates.

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., in vitro enzyme assays + in planta toxicity tests) .

- Ethical Compliance : Obtain institutional approval for biological studies and adhere to OECD guidelines for ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。